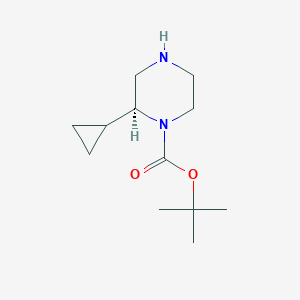
tert-butyl (2S)-2-cyclopropylpiperazine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl compounds are often used in organic chemistry due to their unique reactivity patterns . They are typically used in chemical transformations and have relevance in natural biosynthetic and biodegradation pathways .
Synthesis Analysis
The synthesis of tert-butyl compounds often involves the reaction of the corresponding alcohol with a hydrogen halide . For example, tert-butanol reacts readily with HCl to form the corresponding tert-butyl chloride .
Molecular Structure Analysis
Tert-butyl compounds typically have a central carbon atom bonded to three methyl groups and one other group .
Chemical Reactions Analysis
Tert-butyl compounds exhibit unique reactivity patterns due to the crowded tert-butyl group . They are often involved in solvolysis reactions, where the rate of solvolysis is influenced by both nucleophilic and electrophilic solvents .
Physical And Chemical Properties Analysis
Tert-butyl compounds are typically colorless and miscible with water, ethanol, and diethyl ether . They also have characteristic physical properties such as density, boiling point, and vapor pressure .
Wissenschaftliche Forschungsanwendungen
Generation and Reactions
tert-Butyl (2S)-2-cyclopropylpiperazine-1-carboxylate and its derivatives have been explored for their unique reactivity and application in organic synthesis. Häner, Maetzke, and Seebach (1986) demonstrated the generation and reactions of lithiated tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates, showcasing their potential in synthesizing α-substituted esters, which can be further processed into carboxylic acids or cyclopropanemethanols (Häner, Maetzke, & Seebach, 1986).
Chiral Auxiliary and Peptide Synthesis
Studer, Hintermann, and Seebach (1995) developed enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate as a new chiral auxiliary. This compound was applied in dipeptide synthesis, demonstrating its versatility in organic synthesis and potential in pharmaceutical research (Studer, Hintermann, & Seebach, 1995).
Molecular Structure Analysis
Kolter, Rübsam, Giannis, and Nieger (1996) analyzed the molecular structure of a related compound, tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, providing insights into its configuration and hydrogen bonding, which could inform further chemical and pharmaceutical applications (Kolter, Rübsam, Giannis, & Nieger, 1996).
Synthesis of Enantiomerically Pure Compounds
Davies et al. (2003) detailed the synthesis of enantiomerically pure methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate, showcasing the compound's application in preparing key intermediates for pharmaceuticals (Davies et al., 2003).
Facile Synthesis Protocols
Xie et al. (2019) reported on the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, highlighting the use of tert-butyl carbazate for the preparation of quinoxaline-3-carbonyl compounds, a method that could streamline the synthesis of bioactive molecules and pharmaceuticals (Xie et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-cyclopropylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-13-8-10(14)9-4-5-9/h9-10,13H,4-8H2,1-3H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKIMEBHYLJNGY-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S)-2-cyclopropylpiperazine-1-carboxylate | |
CAS RN |
1240586-17-7 | |
| Record name | tert-Butyl (2S)-2-cyclopropylpiperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1378853.png)
![2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1378854.png)
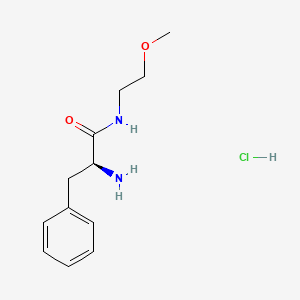
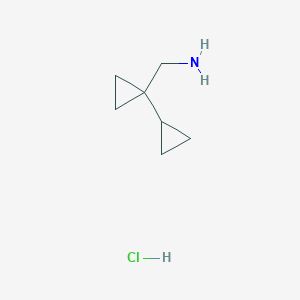
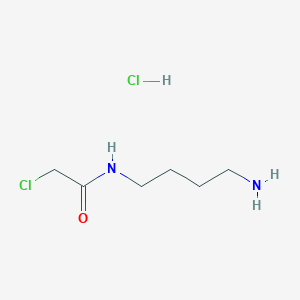
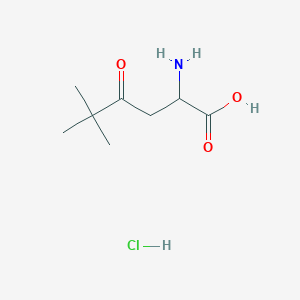
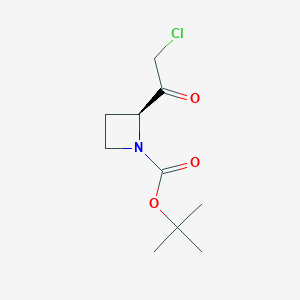
![2,8-Dioxa-5-azaspiro[3.5]nonane](/img/structure/B1378869.png)
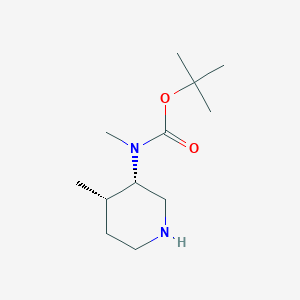
![8-Boc-1,8-diazaspiro[4.6]undecane](/img/structure/B1378871.png)
![8-Boc-1,8-diazaspiro[4.5]decane oxalate](/img/structure/B1378872.png)
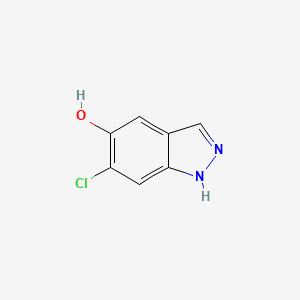
![Tert-butyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate](/img/structure/B1378875.png)
